molecular formula C6H10 B14711112 4-Methyl-1,2-pentadiene CAS No. 13643-05-5

4-Methyl-1,2-pentadiene

Cat. No.: B14711112
CAS No.: 13643-05-5
M. Wt: 82.14 g/mol
InChI Key: CAAAXQFHDYHTTC-UHFFFAOYSA-N
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Description

Contextualization within Allene (B1206475) Chemistry

Allenes are hydrocarbons containing two cumulative double bonds. wikipedia.orgwikipedia.org The simplest allene is propadiene (CH2=C=CH2). wikipedia.orgwikipedia.org The central carbon atom in the allene structure is sp-hybridized, while the terminal carbons are sp2-hybridized. msu.edu This leads to a linear geometry of the C=C=C moiety and orthogonal planes for the substituents on the terminal carbons. msu.edu

Allenes are generally less stable than their conjugated and isolated diene isomers. wikipedia.org For instance, the heat of formation of 1,2-pentadiene (B1661991) is significantly higher than that of (E)-1,3-pentadiene and 1,4-pentadiene, indicating its lower stability. wikipedia.org This reduced stability makes allenes more reactive. quora.com

Unique Structural Features and Electronic Configuration of 4-Methyl-1,2-pentadiene

The structure of this compound consists of a five-carbon chain with double bonds between the first and second, and second and third carbon atoms, and a methyl group attached to the fourth carbon. Its IUPAC name is 4-methylpenta-1,2-diene. stenutz.euchemspider.com

The defining feature of this compound is the allene group, which imposes a unique three-dimensional structure. The two π-bonds in the allene are perpendicular to each other. This orthogonality prevents the delocalization of π-electrons across the C=C=C system, which is a key characteristic of conjugated dienes. msu.edu The electronic configuration of the central carbon atom is sp, and the two terminal carbons of the allene system are sp2 hybridized. msu.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h5-6H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAAXQFHDYHTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13643-05-5
Record name 1,2-Pentadiene, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013643055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for 4 Methyl 1,2 Pentadiene

Classical Approaches in Allene (B1206475) Synthesis Relevant to 4-Methyl-1,2-pentadiene

Classical methods for forming the C=C=C bond structure of allenes often rely on elimination reactions from carefully chosen precursors.

Dehydrohalogenation, an elimination reaction that removes a hydrogen halide from a substrate, is a foundational method for synthesizing alkenes and can be adapted for allenes. wikipedia.org To generate this compound, this approach would typically start with a precursor containing halogen atoms on adjacent or vinylic carbons.

For instance, the reaction of a 2,3-dihalo-4-methylpentane derivative with a strong base could lead to a double dehydrohalogenation. More commonly, the dehydrohalogenation of a vinyl halide, such as 3-halo-4-methyl-1-pentene, using a strong base like potassium tert-butoxide, can yield the target allene. The reaction proceeds via a β-elimination mechanism. libretexts.orgyoutube.com The choice of base is crucial; bulky bases are often employed to favor the formation of the terminal allene (Hofmann product) over more substituted isomers. youtube.comutdallas.edu

Another classical route is the Doering-LaFlamme allene synthesis, which begins with an alkene. wikipedia.org For this compound, the starting material would be 3-methyl-1-butene. This alkene is first reacted with dichlorocarbene (B158193) or dibromocarbene to form 1,1-dihalo-2-isopropylcyclopropane. Subsequent treatment with a reducing metal (like sodium or magnesium) or an organolithium reagent induces a metal-halogen exchange followed by an electrocyclic ring-opening to furnish the allene. wikipedia.org

Beyond dehydrohalogenation, other elimination pathways can produce allenes. masterorganicchemistry.com Dehalogenation of vicinal dihaloalkanes, compounds with halogen atoms on adjacent carbons, using zinc dust can produce alkenes and is a related method. libretexts.org A key strategy for allene synthesis involves the reduction of propargylic alcohols or their derivatives.

A relevant precursor for this compound would be 4-methyl-1-pentyn-3-ol. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) can lead to an SN2' reaction, where the hydride attacks the triple bond at the C-2 position, displacing the leaving group from C-3 and forming the 1,2-diene structure.

These elimination reactions are governed by principles of stereochemistry and regiochemistry, such as Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product, although this can be influenced by the steric bulk of the base used. utdallas.edulibretexts.org

Table 1: Classical Elimination Precursors for this compound

Precursor Type Specific Example Reagent(s) Reaction Type
Dihalocyclopropane 1,1-Dibromo-2-isopropylcyclopropane n-BuLi or Mg Doering-LaFlamme
Vinyl Halide 3-Bromo-4-methyl-1-pentene KOC(CH₃)₃ Dehydrohalogenation
Propargylic Alcohol Derivative 4-Methyl-1-pentyn-3-ol tosylate LiAlH₄ Reductive Elimination

Organometallic Reagent-Mediated Synthesis of this compound

Organometallic reagents offer powerful and often highly selective methods for carbon-carbon bond formation, including the synthesis of complex allenes.

Organolithium and Grignard reagents are potent nucleophiles and strong bases, making them highly useful in organic synthesis. wikipedia.orgyoutube.com A primary route to allenes using these reagents involves the SN2' displacement of a propargylic halide or sulfonate. To synthesize this compound, a suitable Grignard reagent, such as isopropylmagnesium bromide, would be reacted with a propargylic halide like 3-bromopropyne. The reaction is often mediated by a copper(I) salt to ensure high regioselectivity for the allene product over the isomeric alkyne. researchgate.net

Similarly, organolithium reagents can be used. thieme-connect.de For example, isopropyllithium (B161069) could react with a propargylic electrophile. Organolithium reagents are also central to the final step of the Doering-LaFlamme synthesis, as mentioned previously, where they effect the conversion of the dihalocyclopropane to the allene. wikipedia.org

Transition metal catalysis provides efficient and selective pathways for allene synthesis under mild conditions. williams.edunih.gov Palladium and nickel are common catalysts for these transformations. mdpi.com A nickel-catalyzed cross-coupling reaction between a propargylic bromide and a Grignard reagent is a convenient method for producing terminal allenes. organic-chemistry.orgthieme-connect.com For the target molecule, the reaction of propargyl bromide with isopropylmagnesium bromide, catalyzed by a complex of Ni(acac)₂ and triphenylphosphine (B44618) (Ph₃P), would yield this compound. organic-chemistry.orgthieme-connect.com

Palladium-catalyzed reactions are also widely employed. The coupling of triorganoindium reagents with propargylic esters, catalyzed by a palladium complex, affords allenes with high regioselectivity via an SN2' rearrangement. organic-chemistry.org Another approach involves the palladium-catalyzed reaction of organoaluminum reagents with propargyl acetates. organic-chemistry.org

Table 2: Organometallic and Catalytic Syntheses

Reagents Catalyst System Reaction Type Product
Isopropylmagnesium bromide + Propargyl bromide Ni(acac)₂ / Ph₃P Nickel-catalyzed cross-coupling This compound
Isopropylmagnesium bromide + 3-Bromopropyne Cu(I) salt SN2' displacement This compound
Organoaluminum reagent + Propargyl acetate Pd(PPh₃)₂Cl₂ / Ph₃P Palladium-catalyzed coupling Substituted allenes
Alkylboron compound + Propargylic phosphate (B84403) Copper catalyst Copper-catalyzed alkylation Substituted allenes

Stereoselective Synthesis of this compound and Chiral Derivatives

Since this compound possesses axial chirality, its synthesis in an enantiomerically enriched form is a significant objective. Stereoselective syntheses of allenes often rely on the use of chiral, non-racemic starting materials, catalysts, or auxiliaries.

A powerful strategy involves the reaction of enantioenriched propargylic precursors. For example, copper-catalyzed coupling reactions between propargylic phosphates and alkylboron compounds can proceed with excellent chirality transfer (1,3-anti stereochemistry) to produce axially chiral allenes. organic-chemistry.org Similarly, palladium-catalyzed reactions of chiral, non-racemic propargylic esters with organoindium reagents can yield allenes with high enantiomeric excess through an anti-SN2' pathway. organic-chemistry.org

To achieve an enantioselective synthesis of this compound, one could start with an enantiomerically pure form of a propargylic derivative, such as (R)- or (S)-1-halo-4-methyl-2-pentyne, and react it with a hydride source under palladium or copper catalysis. Alternatively, an asymmetric boronate addition to a sulfonyl hydrazone, catalyzed by a chiral biphenol, can provide enantioenriched allenes. organic-chemistry.org While specific documented examples for this compound are specialized, these established principles of asymmetric catalysis are directly applicable. acs.orgacs.org

Enantioselective Synthesis Strategies

The enantioselective synthesis of terminal allenes often relies on the use of chiral catalysts or reagents to induce asymmetry in the allene-forming reaction. Copper- and palladium-catalyzed reactions, as well as organocatalytic approaches, have emerged as prominent strategies.

One of the key approaches to chiral allenes is the copper-catalyzed reaction of propargylic electrophiles with organometallic reagents. bohrium.comacs.org For instance, the copper-catalyzed alkylation of propargylic phosphates using organoboron nucleophiles has been shown to proceed with excellent chirality transfer and regioselectivity. acs.org While a specific example for the synthesis of this compound is not detailed, the methodology is robust for a variety of alkyl substitutions. The general approach involves the reaction of an enantioenriched propargylic phosphate with an alkylborane in the presence of a copper catalyst and a base. The reaction is believed to proceed through an S(_N)2' pathway, where the nucleophile attacks the triple bond, leading to the formation of the allene with inversion of the propargylic stereocenter.

EntryPropargylic PhosphateAlkylboraneCatalystBaseSolventYield (%)ee (%)Reference
1Phenyl-substitutedMe-9-BBNCu(OTf)(_2)/LigandLiO(t-Bu)Pentane8598 acs.org
2Cyclohexyl-substitutedMe-9-BBNCu(OTf)(_2)/LigandLiO(t-Bu)Pentane8897 acs.org

This table presents representative data for the copper-catalyzed enantioselective synthesis of trisubstituted allenes, which is a method analogous to what could be applied for this compound.

Organocatalysis provides another powerful avenue for the enantioselective synthesis of chiral allenes. rsc.orgacs.orgdntb.gov.ua For example, bifunctional organocatalysts have been employed in the addition of nucleophiles to activated enynes, leading to the formation of enantioenriched allenoates. acs.org While this method typically yields allenes with an ester group, modifications of the starting materials could potentially allow for the synthesis of alkyl-substituted allenes.

Diastereoselective Synthesis Approaches

Diastereoselective strategies for allene synthesis typically involve the use of a chiral substrate where an existing stereocenter directs the formation of the new axial chirality. This can be achieved through various reactions, including the rearrangement of chiral propargylic alcohols or the elimination of chiral precursors.

A classic example of a diastereoselective allene synthesis is the acs.orgresearchgate.net-sigmatropic rearrangement of chiral propargylic intermediates. For instance, the reaction of chiral acetylenic acetals with Grignard reagents in the presence of a catalytic amount of a copper salt can lead to chiral alkoxy-allenes. unige.ch The key step is a highly diastereoselective β-elimination from a transient alkenyl organometallic species, where the existing chirality in the acetal (B89532) directs the stereochemical outcome of the allene.

Another approach involves the diastereoselective reduction of a chiral precursor. While not a direct synthesis of this compound, the principles of diastereoselective reduction of a ketone adjacent to a chiral center to set up a precursor for allene formation are well-established.

EntryChiral PrecursorReagentCatalystDiastereomeric RatioProductReference
1Chiral Acetylenic AcetalGrignard ReagentCu(I) saltHighChiral Alkoxy-allene unige.ch
2Chiral Propargylic Alcohol---Chiral Allene-

This table illustrates the concept of diastereoselective allene synthesis from chiral precursors. Specific data for this compound is not available in the literature.

Retrosynthetic Analysis of this compound-Containing Scaffolds

A common retrosynthetic disconnection would involve breaking the bonds to the allene, leading back to simpler, achiral or readily available chiral precursors. For a terminal allene like this compound, a logical disconnection is the C-C bond between the allene and the rest of the molecule, or the C=C=C unit itself.

Retron 1: Propargylic Substitution/Rearrangement

A primary retrosynthetic approach would involve a disconnection leading back to a propargylic precursor. The allene can be seen as the product of an S(_N)2' reaction on a propargylic electrophile or a rearrangement of a propargylic alcohol derivative. This leads to a chiral propargylic alcohol as a key intermediate, which can be synthesized from commercially available materials.

Retron 2: Olefination of a Ketene (B1206846)

Another retrosynthetic approach involves the disconnection of one of the double bonds of the allene, leading back to a ketene or a ketene equivalent and a phosphorus ylide. This approach is less common for the synthesis of simple alkyl-substituted allenes due to the reactivity of ketenes.

Retron 3: From a Diene

In some cases, a retrosynthetic analysis might envision the allene arising from the isomerization of a conjugated diene. However, controlling the regioselectivity and stereoselectivity of such an isomerization can be challenging.

The choice of the retrosynthetic strategy would ultimately be guided by the availability of starting materials, the desired stereochemistry, and the compatibility of the synthetic steps with other functional groups in the target molecule.

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 1,2 Pentadiene

Electrophilic Addition Reactions to the Allene (B1206475) System

Allenes undergo electrophilic addition reactions, and the regioselectivity and stereochemistry of these reactions are influenced by the unique electronic structure of the allene moiety. libretexts.orgyoutube.com The central carbon of the allene is sp-hybridized, while the two terminal carbons are sp²-hybridized. youtube.com This arrangement results in two perpendicular π-systems.

Regioselectivity of Addition Products

The electrophilic addition to an unsymmetrical allene like 4-methyl-1,2-pentadiene can proceed via two main pathways, depending on which double bond the electrophile attacks.

Protonation of the C1=C2 double bond can lead to a tertiary carbocation, whereas protonation of the C2=C3 double bond can lead to a vinylic carbocation. However, the most common pathway for electrophilic addition to allenes involves the protonation of the central, sp-hybridized carbon (C2). This leads to the formation of a resonance-stabilized allylic cation. libretexts.orgyoutube.com

In the case of this compound, protonation at C2 would result in a tertiary allylic carbocation, which is relatively stable. The subsequent attack of a nucleophile can then occur at either C2 or C4, leading to a mixture of products. For instance, the hydrohalogenation with HBr is expected to yield a mixture of vinylic and allylic halides. youtube.comlibretexts.orgyoutube.com

The regioselectivity of electrophilic additions is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. libretexts.orgpressbooks.pub In the context of allenes, this generally means the electrophile adds to the central carbon. acs.org

ReactantMajor ProductsMinor Products
HBr4-bromo-2-methyl-2-pentene2-bromo-4-methyl-1-pentene
Br₂2,3-dibromo-4-methyl-1-pentene2,4-dibromo-2-methyl-2-pentene
H₂O (acid-catalyzed)4-methyl-3-penten-2-one4-methyl-2-penten-2-ol

Stereochemical Outcomes and Diastereomeric Ratios

The stereochemistry of electrophilic additions to allenes is complex due to the axial chirality of substituted allenes. rsc.orgresearchgate.net Even if the starting allene is not chiral, the reaction can generate stereocenters in the products. The attack of the nucleophile on the planar allylic carbocation intermediate can occur from either face, potentially leading to a mixture of enantiomers or diastereomers. ontosight.ai

For additions that create two new stereocenters, a mixture of all possible stereoisomers is generally expected. williams.edu The exact diastereomeric ratios are influenced by steric hindrance and the specific reaction conditions. In the absence of a chiral catalyst or auxiliary, a racemic mixture of enantiomers is typically formed when a new stereocenter is created. researchgate.net

Carbocation Stability and Rearrangement Pathways

The stability of the carbocation intermediate is a key factor in determining the outcome of electrophilic additions. libretexts.orgyoutube.com As mentioned, protonation of the central carbon of the allene is favored because it leads to a resonance-stabilized allylic cation. libretexts.orgyoutube.com In the case of this compound, this intermediate is a tertiary allylic carbocation, which is particularly stable.

Carbocation rearrangements, such as hydride or alkyl shifts, are common in electrophilic additions when a more stable carbocation can be formed. masterorganicchemistry.comstenutz.eu For instance, if a secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift, this pathway is often favored. masterorganicchemistry.com While the initial carbocation from this compound is already quite stable, rearrangements could potentially occur under certain conditions, leading to skeletal changes in the products. masterorganicchemistry.com

Cycloaddition Reactions Involving this compound

Allenes are versatile substrates for cycloaddition reactions, participating in both [2+2] and [4+2] cycloadditions. rsc.orgmnstate.edu

[2+2] Cycloadditions

Allenes readily undergo [2+2] cycloaddition reactions with alkenes and alkynes to form four-membered rings. mnstate.edu These reactions can be initiated thermally, photochemically, or by using transition metal catalysts. rsc.orglibretexts.org The allene can react through either of its double bonds. The regioselectivity of the cycloaddition depends on the substituents on both the allene and the other reactant.

Lewis acid-promoted [2+2] cycloadditions of allenes with alkenes have been developed as a powerful tool in organic synthesis. nih.gov These reactions often proceed with high stereoselectivity. The intramolecular version of this reaction is also a valuable method for constructing polycyclic systems. rsc.org

ReactantExpected [2+2] Cycloadduct
Ethene (photochemical)1-isopropyl-2-methylenecyclobutane
Ketene (B1206846)2-(1-methylethylidene)-4-methylenecyclobutanone

Diels-Alder Reactions (if applicable to allenes or derivatives)

Allenes can participate as the "2π" component (dienophile) in Diels-Alder, or [4+2], cycloaddition reactions. masterorganicchemistry.comresearchgate.net For an allene to be a good dienophile, it is often beneficial for it to be substituted with electron-withdrawing groups, although reactions with unactivated allenes can also occur, particularly with reactive dienes. iitk.ac.inlibretexts.org Strained cyclic allenes have been shown to be particularly reactive dienophiles. iitk.ac.in

The Diels-Alder reaction is typically a concerted process, and its stereochemistry is highly predictable. youtube.comiitk.ac.in When a chiral, non-racemic allene is used, the axial chirality of the allene can be transferred to the stereocenters of the cycloadduct. researchgate.net

DieneExpected Diels-Alder Adduct
1,3-Butadiene (B125203)4-isopropyl-5-methylenecyclohexene
Cyclopentadiene5-(1-methylethylidene)-6-methylbicyclo[2.2.1]hept-2-ene

Nucleophilic Reactions and Allene Reactivity

The reactivity of this compound towards nucleophiles is dictated by the unique electronic and structural properties of its allenic framework. Allenes possess a central sp-hybridized carbon atom flanked by two sp²-hybridized carbons, with the π-systems of the two double bonds being orthogonal to each other. msu.edu This arrangement makes the central carbon atom electrophilic and susceptible to nucleophilic attack. wikipedia.orgnumberanalytics.com

In contrast to simple alkenes, which typically require activation by electron-withdrawing groups to undergo nucleophilic addition, the inherent strain and electrophilicity of the central allenic carbon in this compound allow for reactions with nucleophiles. numberanalytics.com The general mechanism involves the attack of a nucleophile on the central carbon (C2) of the allene. This attack can lead to the formation of a stabilized vinyl or allylic anion intermediate, which can then be protonated or react with an electrophile to yield the final product. numberanalytics.com

The regioselectivity of nucleophilic addition is influenced by the substitution pattern of the allene. numberanalytics.com For this compound, nucleophilic attack at the central carbon is generally favored. Attack at the terminal carbons (C1 or C3) is less common unless facilitated by specific reagents or catalysts. Some palladium-catalyzed reactions have shown that allenes can act as nucleophiles themselves, attacking a (π-allyl)palladium complex. acs.org

Radical Processes and Pathways

This compound can participate in radical reactions, typically initiated by light, heat, or a radical initiator. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The addition of a radical to one of the double bonds is a key step in these processes. masterorganicchemistry.com

The regioselectivity of the initial radical addition is governed by the formation of the most stable radical intermediate. For this compound, radical addition can occur at either the C1=C2 or C2=C3 double bond. Addition of a radical (X•) to the terminal carbon (C1) results in the formation of a resonance-stabilized allylic radical, which is more stable than the vinylic radical that would be formed by addition to the internal carbon (C2). libretexts.orgsmartstartinstitute.com This allylic radical can be delocalized over the C1-C2-C3 system. libretexts.org

Initiation:

A radical initiator (e.g., peroxide) decomposes to form radicals.

Propagation:

Step 1: A radical (X•) adds to the terminal carbon of the allene, forming a resonance-stabilized allylic radical.

Step 2: The allylic radical abstracts an atom from a donor molecule (e.g., H-Br) to form the product and regenerate a radical.

The stability of the radical intermediate is a crucial factor. Allylic and benzylic radicals are more stable than alkyl radicals due to resonance stabilization. libretexts.orgsmartstartinstitute.com Studies on the addition of methyl radicals to various dienes have shown that the reactivity of allenes is generally lower than that of corresponding conjugated or isolated dienes. nih.gov This has been attributed to the initial attack of the radical on the central sp-hybridized carbon (C2). nih.gov However, the formation of a stable allylic radical intermediate via attack at a terminal carbon remains a significant pathway. masterorganicchemistry.comlibretexts.org The structure of the resulting allenyl radical is thought to be more stable when the unpaired electron is in a p-orbital that can overlap with the adjacent π-bond. rsc.orgacs.orgresearchgate.net

Isomerization Studies and Equilibria of this compound

Allenes are thermodynamically less stable than their corresponding conjugated diene isomers. msu.edu Consequently, this compound can undergo isomerization to form more stable structures, such as 4-methyl-1,3-pentadiene (B1595702) and 2-methyl-1,3-pentadiene. This isomerization can be induced thermally or through catalysis.

Thermal Isomerization

The thermal isomerization of allenes to conjugated dienes generally requires high temperatures and can sometimes lack selectivity. acs.orgresearchgate.net The mechanism for the thermal rearrangement of this compound can be complex, potentially involving uncatalyzed unimolecular reactions. For some cyclic systems, thermal isomerizations have been studied in detail. For instance, the structural isomerization of 1,2-dimethylcyclopropane (B14754300) to various pentene isomers occurs at temperatures between 434 and 475 °C. royalsocietypublishing.org While this is a different system, it illustrates the high energy barrier often associated with thermal rearrangements. The rate of such isomerizations is highly dependent on the specific structure of the molecule and the reaction conditions. longdom.org

Catalyzed Isomerization to Conjugated Dienes or Alkynes

The isomerization of allenes to more stable conjugated dienes can be efficiently achieved using various catalysts, including transition metals and acids. These catalytic methods often proceed under milder conditions and with higher selectivity than thermal methods. researchgate.net

Metal-Catalyzed Isomerization:

Transition metals such as gold, rhodium, and neodymium are effective catalysts for the isomerization of allenes. Gold catalysts, both Au(I) and Au(III), have been shown to catalyze the isomerization of alkyl-substituted allenes to 1,3-dienes, sometimes with the use of an additive like nitrosobenzene. acs.orgrsc.orgnih.gov The mechanism involves the activation of the allene by the gold complex, followed by a hydrogen transfer to the central allenic carbon. acs.orgorganic-chemistry.org Rhodium complexes are also known to catalyze the isomerization of dienes. Neodymium-based catalyst systems have been used in the polymerization of 2-methyl-1,3-pentadiene, a potential isomer of this compound. researchgate.net

Acid-Catalyzed Isomerization:

Acid catalysis provides a common route for the isomerization of allenes. The mechanism involves the protonation of one of the double bonds to form a carbocation intermediate. For this compound, protonation at the terminal carbon (C1) would lead to a relatively stable tertiary, allylic carbocation. Subsequent deprotonation from an adjacent carbon can then lead to the formation of a conjugated diene. For example, deprotonation from the methyl group at C4 would yield 4-methyl-1,3-pentadiene. libretexts.orglibretexts.org The choice of acid and reaction conditions can influence the product distribution. libretexts.org

The table below summarizes various catalytic systems used for the isomerization of allenes and related dienes.

Catalyst SystemSubstrate TypeProduct(s)Reference
Au(III) with nitroso compoundAlkyl-substituted allenesConjugated dienes acs.orgnih.gov
Au(I)-biphenylphosphine complexAllenyl carbinol estersFunctionalized 1,3-butadien-2-ol esters organic-chemistry.org
Iodine/Bromine/Aluminum triiodidecis-2-Methyl-1,3-pentadienetrans-2-Methyl-1,3-pentadiene google.com
Titanium-based catalyst/MAO4-Methyl-1,3-pentadienePoly(1,2-(4-methyl-1,3-pentadiene)) researchgate.net
Neodymium catalyst system(E)-2-Methyl-1,3-pentadiene1,4-cis-poly((E)-2-methyl-1,3-pentadiene) researchgate.net

Polymerization Science and Material Applications

Homopolymerization of 4-Methyl-1,2-pentadiene

The conversion of this compound into a homopolymer, a polymer composed of identical repeating monomer units, has been a subject of significant research. The outcomes of these polymerization reactions are highly dependent on the chosen catalyst system, which dictates the polymer's microstructure and, consequently, its physical and chemical properties.

Catalyst Systems for Polymerization

A variety of catalyst systems have been investigated for the polymerization of this compound and its structural isomers, each offering distinct advantages in terms of activity and stereochemical control.

Ziegler-Natta Catalysts: These traditional catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum compound, are known for their ability to polymerize α-olefins. libretexts.orgbyjus.com While extensively used for monomers like 4-methyl-1-pentene (B8377), their application to allenes like this compound has been explored to a lesser extent. mdpi.com Research on related conjugated dienes, such as 4-methyl-1,3-pentadiene (B1595702), using Ziegler-Natta type catalysts has shown that the catalyst composition significantly influences the resulting polymer's structure, yielding, for instance, 1,2 syndiotactic polymers. researchgate.netnih.gov The kinetics of polymerization of 4-methyl-1-pentene using Ziegler-Natta catalysts have been studied, revealing first-order dependence on monomer concentration. researchgate.net

Metallocene Catalysts: These catalysts, featuring a transition metal sandwiched between two cyclopentadienyl (B1206354) ligands, offer more well-defined active sites compared to traditional Ziegler-Natta catalysts. libretexts.org This allows for greater control over the polymerization process and the resulting polymer's stereochemistry. libretexts.org Both syndiospecific and isospecific metallocene catalysts have been successfully used for the polymerization of 4-methyl-1-pentene. nih.govnih.gov For instance, the C2-symmetric zirconocene (B1252598) catalyst, rac-[CH2(3-tert-butyl-1-indenyl)2]ZrCl2, in combination with methylaluminoxane (B55162) (MAO), has been used to produce isotactic poly(4-methyl-1-pentene). researchgate.net

Homogeneous Titanium and Zirconium Catalysts: Homogeneous catalysts, which are soluble in the reaction medium, provide better control over the polymerization process. Titanium-based systems, such as those derived from CpTiCl3 and MAO, have been shown to be active for the polymerization of various 1,3-dienes, producing polymers with different microstructures depending on the specific monomer and reaction conditions. researchgate.net Zirconium-based catalysts, while generally less studied for diene polymerization, have shown surprising activity and stereospecificity in certain cases, such as the cis-1,4-polymerization of 1,3-butadiene (B125203) using (anilidomethyl)pyridine zirconium complexes. researchgate.net Novel titanium and zirconium complexes with chelating alkoxide ligands have also been developed as homogeneous catalysts for olefin polymerization. google.com

Table 1: Catalyst Systems for the Polymerization of 4-Methyl-1-pentene and Related Dienes

Catalyst Type Specific Example Monomer(s) Resulting Polymer Microstructure
Ziegler-Natta TiCl₄/AlEt₃ 4-Methyl-1-pentene Isotactic
Ziegler-Natta CpTiCl₃/MAO 4-Methyl-1,3-pentadiene 1,2 Syndiotactic
Metallocene rac-EBIZrCl₂/MAO 4-Methyl-1-pentene Isotactic
Metallocene Ph₂C(Cp)(Flu)ZrCl₂/MAO 4-Methyl-1-pentene Syndiotactic
Homogeneous Ti CpTiCl₃/MAO (Z)-1,3-pentadiene cis-1,4 Isotactic (+20°C) or 1,2 Syndiotactic (-20°C)
Homogeneous Zr (Anilidomethyl)pyridine Zr complex 1,3-Butadiene cis-1,4

Control of Polymer Microstructure and Stereoregularity

The arrangement of monomer units within the polymer chain, known as microstructure, and the spatial arrangement of the side groups, or stereoregularity, are critical determinants of a polymer's properties. In the polymerization of allenes like this compound, several types of enchainment are possible.

1,2-Polymerization vs. 1,4-Polymerization: For conjugated dienes, polymerization can proceed through either a 1,2- or a 1,4-addition mechanism. In 1,2-addition, one of the double bonds remains in the polymer backbone, while in 1,4-addition, a new double bond is formed within the chain. For allenes, the polymerization primarily involves the opening of one of the double bonds, leading to a structure analogous to 1,2-polymerization in conjugated dienes. The specific catalyst used plays a crucial role in directing the polymerization pathway. For example, certain catalysts favor the formation of 1,2-syndiotactic polymers from 4-methyl-1,3-pentadiene. researchgate.netnih.gov

Isotacticity and Syndiotacticity: When a chiral center is formed during polymerization, the stereochemistry can be controlled to produce isotactic polymers (where all chiral centers have the same configuration) or syndiotactic polymers (where the chiral centers have alternating configurations). libretexts.org For instance, isotactic poly(4-methyl-1-pentene) exhibits a helical chain conformation and has unique properties like high transparency and a low density. mdpi.comresearchgate.net The synthesis of syndiotactic poly-1,2-(4-methyl-1,3-pentadiene) has also been reported. acs.org The choice of metallocene catalyst, for example, can precisely control whether an isotactic or syndiotactic polymer is formed. nih.govnih.gov

Mechanistic Insights into Allene (B1206475) Polymerization Pathways

Understanding the mechanism of polymerization is key to designing catalysts and controlling polymer properties. The polymerization of allenes and dienes with transition metal catalysts generally proceeds through a coordination-insertion mechanism.

The process begins with the coordination of the monomer to the active metal center. byjus.com For dienes, this can involve either one or both double bonds. Following coordination, the monomer inserts into the metal-carbon bond of the growing polymer chain. libretexts.orgacs.org The regioselectivity (which carbon of the double bond attaches to the metal) and stereoselectivity of this insertion step are determined by the steric and electronic properties of the catalyst's ligands and the monomer itself.

In the case of Ziegler-Natta and metallocene catalysis, the mechanism often involves the formation of a four-membered ring intermediate between the metal, the growing chain, and the incoming monomer. libretexts.org The stereochemistry of the resulting polymer is influenced by the orientation of the monomer as it approaches the metal center. libretexts.org For conjugated dienes, the mechanism can be more complex, with the possibility of forming η³-allyl intermediates that can lead to either 1,2- or 1,4-insertion. acs.org Research on the polymerization of 4-methyl-1,3-pentadiene with a C2-symmetric zirconocene catalyst has shown that the first monomer insertion is not stereospecific, but the subsequent propagation steps are, leading to a 1,2-syndiotactic polymer, suggesting a "chain end" control mechanism. researchgate.net

Copolymerization Strategies with this compound

Copolymerization, the process of polymerizing two or more different monomers, offers a powerful tool for creating materials with properties that are intermediate between those of the corresponding homopolymers or are entirely new.

Reactivity Ratios and Monomer Insertion Kinetics

The composition and sequence distribution of a copolymer are governed by the reactivity ratios of the comonomers. The reactivity ratio, denoted by 'r', is the ratio of the rate constant for a growing polymer chain ending in one monomer adding another molecule of the same monomer to the rate constant for it adding a molecule of the other monomer. open.eduuc.edu

If r₁ > 1, the growing chain prefers to add monomer 1, and if r₁ < 1, it prefers to add monomer 2. When r₁r₂ = 1, an ideal or random copolymer is formed, with the composition determined by the feed ratio and the relative reactivities. open.edu When r₁ and r₂ are both close to zero, an alternating copolymer is favored. open.edunih.gov The determination of reactivity ratios is crucial for predicting and controlling copolymer composition and microstructure. rsc.org

Design of Copolymers with Tunable Properties

By carefully selecting comonomers and controlling the copolymerization process, it is possible to design copolymers with a wide range of properties. For example, copolymerizing 4-methyl-1-pentene with other olefins can modify its crystallinity, melting point, and mechanical properties. bohrium.comresearchgate.net

The synthesis of block copolymers, which consist of long sequences of one monomer followed by long sequences of another, can lead to materials that self-assemble into ordered nanostructures. mdpi.com For instance, syndiotactic poly(4-methyl-1-pentene)-based diblock copolymers have been prepared and shown to form well-defined architectures. mdpi.comresearchgate.net The copolymerization of 4-methyl-1-pentene with functional monomers, such as α,ω-alkenols, can introduce polar groups into the polymer chain, leading to materials with modified surface properties and potential for further chemical modification. researchgate.net Copolymers of maleic anhydride (B1165640) and 4-methyl-1-pentene have been synthesized and subsequently modified to create materials with antimicrobial properties. mdpi.com

Advanced Polymeric Materials Derived from this compound Monomers

Poly(4-methyl-1-pentene) (PMP) is a high-performance, semi-crystalline thermoplastic polyolefin that stands out due to its unique combination of properties. mdpi.comnih.gov It is commercially produced through the polymerization of 4-methyl-1-pentene using a Ziegler-Natta catalyst system. mdpi.comwikipedia.org The commercial brand for this polymer is TPX®, manufactured by Mitsui Chemicals, Inc. mdpi.commitsuichemicals.com

Structure-Property Relationships of Poly(this compound)

The remarkable properties of PMP are a direct result of its unique molecular structure. The polymer chain of PMP features bulky isobutyl side groups which force the polymer backbone into a helical conformation. This helical structure prevents the polymer chains from packing densely, resulting in an unusually low density for a thermoplastic polymer. mdpi.com

One of the most intriguing aspects of PMP is that its crystalline phase has a lower density than its amorphous phase at room temperature. wikipedia.org This is attributed to the loose packing of the helical chains in the crystalline lattice. This structural feature is also responsible for the polymer's high gas permeability, as it creates significant free volume within the material. mdpi.com

PMP exhibits a high melting point, typically in the range of 220 to 240°C, which imparts excellent thermal stability. mitsuichemicals.comgoodfellow.com Its chemical resistance is noteworthy, showing excellent resilience against acids, alkalis, and alcohols. mdpi.com Furthermore, PMP is characterized by its exceptional optical clarity, low refractive index, and low dielectric constant, making it suitable for a variety of specialized applications. mdpi.com

Key Physical and Mechanical Properties of Poly(4-methyl-1-pentene) (TPX®)

PropertyValue
Density0.82 - 0.83 g/cm³
Melting Point220 - 240 °C
Tensile Strength at Yield30 MPa
Flexural Modulus1,500 MPa
Water Absorption<0.01%
Refractive Index~1.463
Dielectric Constant (1 MHz)2.1

Note: The values presented are typical and can vary depending on the specific grade of the resin.

Application in Gas Separation Membranes

The high gas permeability of PMP, a direct consequence of its unique molecular structure, makes it a prime candidate for gas separation membrane applications. mdpi.com The significant free volume within the polymer matrix allows for the efficient transport of gas molecules.

PMP membranes are particularly effective in applications requiring high gas exchange rates. Research has demonstrated the feasibility of using PMP membranes for the separation of carbon dioxide (CO₂) from nitrogen (N₂). researchgate.net In one study, a dense PMP membrane exhibited a CO₂ permeance of 5.91 Gas Permeation Units (GPU) and a CO₂/N₂ selectivity of 11.57. researchgate.net

The performance of PMP membranes can be further enhanced by the creation of mixed matrix membranes (MMMs). Incorporating inorganic fillers, such as fumed silica (B1680970), into the PMP matrix can improve both permeability and selectivity. For instance, a PMP-based MMM with 7.5 wt% fumed silica loading demonstrated a CO₂ permeance of 4.62 GPU and an ideal CO₂/N₂ selectivity of approximately 23. researchgate.net

The high gas permeability of PMP has also led to its use in medical applications, such as in hollow fiber membranes for artificial lungs and extracorporeal membrane oxygenation (ECMO) systems. mdpi.com

Gas Permeability Data for Poly(4-methyl-1-pentene) Membranes

Gas PairPermeability (Barrer)Selectivity
CO₂ / N₂CO₂: 76.46, N₂: 6.6111.57

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg). Data is for a dense PMP membrane. researchgate.net

Development of High-Performance Thermoplastic Resins

As a high-performance thermoplastic resin, PMP, under the trade name TPX®, offers a unique set of characteristics that make it a valuable material in a wide range of demanding applications. mitsuichemicals.com Its combination of high heat resistance, excellent release properties, transparency, and low density distinguishes it from other polyolefins. mdpi.comgoodfellow.com

The high melting point of TPX® allows it to be used in applications requiring steam sterilization, such as medical and laboratory equipment. mitsuichemicals.com Its low surface tension provides excellent releasability, making it suitable for use as a release film in the production of synthetic leather and as a mold material for other plastics, such as LEDs. wikipedia.orgmitsuichemicals.com

The exceptional transparency and low refractive index of TPX® make it a candidate for optical components. wikipedia.org Furthermore, its low dielectric constant and excellent electrical insulation properties are advantageous in high-frequency applications, including components for 5G base stations. mdpi.com

The low density of TPX® contributes to the production of lightweight parts, which is beneficial in various industries. goodfellow.com Its chemical resistance makes it suitable for manufacturing laboratory ware and cosmetic containers. mdpi.com

Applications of High-Performance TPX® Resins

ApplicationKey Properties Utilized
Medical and Laboratory WareHigh heat resistance (autoclavable), transparency, chemical resistance
Release Films and MoldsExcellent release properties, high heat resistance
Food Containers and PackagingHigh gas permeability, heat resistance (microwaveable)
Electronic ComponentsLow dielectric constant, excellent electrical insulation
Lightweight Structural PartsLow density

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-methyl-1,2-pentadiene.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the precise arrangement of atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals would be expected for the vinyl protons of the C1 methylene (B1212753) group (=CH₂), the allenic proton at C3 (=CH-), the methine proton at C4 (-CH(CH₃)₂), and the methyl protons of the isopropyl group (-CH(CH₃)₂). The chemical shifts and coupling constants of these signals are diagnostic for the allenic structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly characteristic for allenes due to the unique resonance of the central sp-hybridized carbon atom (C2), which typically appears at a very downfield chemical shift in the range of 200-220 ppm. wikipedia.org The other carbon atoms (C1, C3, C4, and the methyl carbons) will have distinct chemical shifts influenced by their hybridization and neighboring groups. pressbooks.publibretexts.org The sp² hybridized carbons of the allene (B1206475) (C1 and C3) will also show characteristic shifts, which are generally found to be downfield due to their hybridization state. libretexts.org The number of distinct signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the molecule, which is influenced by its symmetry. pressbooks.pub

A hypothetical ¹³C NMR data table for this compound is presented below, based on typical chemical shift ranges for similar structures. libretexts.orgoregonstate.edu

Carbon AtomHybridizationEstimated Chemical Shift (ppm)
C1sp²75-85
C2sp200-210
C3sp²110-120
C4sp³30-40
C5, C6 (CH₃)sp³20-25

Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity of atoms.

COSY: A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons, confirming the proton-proton network within the molecule. For instance, it would show correlations between the allenic proton at C3 and the methine proton at C4, as well as between the methine proton at C4 and the methyl protons.

HSQC: An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the proton and carbon signals, solidifying the structural determination.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. libretexts.org For this compound, these techniques can identify characteristic vibrations associated with the allenic functional group.

The most distinctive feature in the IR and Raman spectra of allenes is the asymmetric stretching vibration of the C=C=C group, which typically appears as a strong absorption band in the region of 1950-1980 cm⁻¹. The symmetric stretch is often weak in the IR spectrum but strong in the Raman spectrum. Other characteristic vibrations include the C-H stretching and bending modes of the vinyl and alkyl groups. almerja.comtandfonline.com The analysis of these vibrational modes provides a detailed picture of the molecule's configuration. nih.gov Local vibrational mode analysis can offer a quantitative measure of the intrinsic strength of the carbon-carbon bonds within the hydrocarbon structure. smu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in Allene Systems

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. ubbcluj.ro Allenes, containing cumulated double bonds, exhibit characteristic electronic transitions. libretexts.org The π systems of the two double bonds in an allene are orthogonal, which influences their electronic properties. acs.org

The absorption spectrum of a simple allene typically shows transitions in the vacuum ultraviolet region. rsc.org For substituted allenes like this compound, the electronic transitions can be influenced by the substituent groups. The primary electronic transitions observed are of the π → π* type. libretexts.org The presence of the methyl groups can cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted allene. In conjugated systems containing an allene group, the allene can extend the conjugation, leading to absorptions at longer wavelengths. acs.org

Photoelectron Spectroscopy for Electronic Structure and Conformational Analysis

Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of molecules, providing direct information about their electronic structure and the energies of their molecular orbitals. arxiv.orgaps.org By analyzing the photoelectron spectrum of this compound, one can determine the energies of the π and σ molecular orbitals.

The photoelectron spectrum of allene itself has been well-studied and shows distinct bands corresponding to ionization from its various molecular orbitals. researchgate.net For this compound, the substitution pattern will influence the orbital energies. Computational methods combined with PES can provide detailed insights into the conformational preferences of substituted dienes in the gas phase. cdnsciencepub.comresearchgate.net

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the molecular formula of a compound. nist.gov For this compound (C₆H₁₀), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (82.14 g/mol ). stenutz.eunih.gov

High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable structural information. libretexts.orgchemguide.co.uk Common fragmentation pathways for alkenes include allylic cleavage. libretexts.org For this compound, fragmentation could involve the loss of a methyl group (CH₃) or an isopropyl group (C₃H₇), leading to characteristic fragment ions that help to piece together the molecular structure. The McLafferty rearrangement is another potential fragmentation pathway that can occur in molecules with appropriate structural features. vaia.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within 4-Methyl-1,2-pentadiene. These calculations typically begin with geometry optimization to find the lowest energy structure, followed by analysis of the resulting wavefunction.

The electronic structure of this compound is best described by molecular orbital (MO) theory. The allene (B1206475) core features a unique bonding arrangement with an sp-hybridized central carbon (C2) and two sp²-hybridized terminal carbons (C1 and C3). This leads to two perpendicular π systems. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier orbitals that dictate the molecule's reactivity.

The two π bonds in the allene are orthogonal. One π bond is formed by the p-orbitals on C1 and C2, and the other is formed by the p-orbitals on C2 and C3, twisted 90° relative to the first. pressbooks.pub This results in two degenerate HOMO levels in unsubstituted allene. In this compound, the presence of the electron-donating methyl and isopropyl groups breaks this degeneracy and raises the energy of the frontier orbitals compared to allene, making it more nucleophilic. The HOMO is typically associated with the π-system of the more substituted C1=C2 double bond, while the LUMO is the corresponding π* antibonding orbital.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

OrbitalDescriptionPredicted Energy (Relative to Allene)Key Atomic Contributions
HOMOHighest Occupied Molecular Orbital (π)HigherC1, C2
LUMOLowest Unoccupied Molecular Orbital (π*)HigherC1, C2
HOMO-1Second Highest Occupied MO (π)HigherC2, C3, C4

This table is predictive and based on the known electronic effects of alkyl substituents on allene systems.

The distribution of electron density in a molecule is not uniform and can be quantified using various population analysis schemes. These calculated atomic charges, along with reactivity indices derived from them, help predict sites of chemical reactivity.

Mulliken Population Analysis and Natural Bond Orbitals (NBO): Mulliken population analysis provides a method for estimating partial atomic charges by partitioning the total electron density among the atoms. wikipedia.orguni-muenchen.de A more robust method, Natural Bond Orbital (NBO) analysis, localizes orbitals into chemically intuitive bonding, lone pair, and antibonding orbitals, providing a clearer picture of the Lewis structure and charge distribution. wikipedia.orgwisc.edu For this compound, the electron-donating alkyl groups are expected to increase the electron density on the allene backbone, particularly at the terminal C1 and central C2 carbons, making these sites nucleophilic.

Fukui Functions and Reactivity Indices: The Fukui function, f(r), is a key concept in Density Functional Theory (DFT) that describes the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.orgjoaquinbarroso.com It is used to identify the most reactive sites in a molecule.

f⁺(r) measures the propensity of a site to accept an electron (nucleophilic attack). It is often approximated by the LUMO density.

f⁻(r) measures the propensity of a site to donate an electron (electrophilic attack). It is often approximated by the HOMO density.

For this compound, the C1 and C3 carbons are predicted to be the primary sites for electrophilic attack, while the central C2 carbon is the most likely site for nucleophilic attack.

Table 2: Predicted Reactivity Sites in this compound

Atom(s)Predicted Mulliken ChargePredicted Fukui IndexPredicted Reactivity
C1 (CH₂)Slightly NegativeHigh f⁻Site for electrophilic attack
C2NegativeHigh f⁺Site for nucleophilic attack
C3Slightly NegativeHigh f⁻Site for electrophilic attack
C4Slightly PositiveLowInfluences reactivity via sterics/induction

Values are qualitative predictions based on established principles of allene reactivity.

Conformational Analysis and Energy Landscapes

The presence of single bonds in this compound allows for rotation of its substituent groups, leading to different conformations with varying energies. Computational methods can map these changes to create a potential energy landscape. The primary conformational flexibility arises from rotation around the C3-C4 single bond.

Molecular Mechanics (MMX) is a type of force-field calculation that models a molecule as a collection of atoms held together by springs. It is computationally inexpensive and useful for exploring the conformational space of larger molecules. For this compound, MMX calculations would be employed to map the potential energy as a function of the dihedral angle defined by C2=C3-C4-H. This would reveal the low-energy staggered conformations and the high-energy eclipsed conformations, providing an initial estimate of the rotational barrier for the isopropyl group.

More accurate energy profiles can be obtained using quantum mechanical methods. Semi-empirical methods like Austin Model 1 (AM1) are faster than ab initio methods and offer a good balance of speed and accuracy for many organic molecules. wikipedia.orgucsb.edu AM1 was developed to improve upon earlier models by modifying the treatment of core-core repulsion. wikipedia.org

Ab initio and DFT (e.g., B3LYP/6-31G*) calculations provide higher accuracy. These methods would be used to perform a relaxed potential energy surface scan, optimizing the geometry at each incremental step of the C2=C3-C4-H dihedral angle. Such a calculation would yield a more reliable value for the rotational energy barrier of the isopropyl group, as well as identify the precise geometries of the energy minima and transition states for rotation.

Table 3: Predicted Conformational Analysis Data for this compound

ParameterMethodPredicted Outcome
Lowest Energy ConformerMMX, AM1, DFTStaggered conformation of the isopropyl group relative to the C2=C3 bond.
Rotational Transition StateMMX, AM1, DFTEclipsed conformation of the isopropyl group relative to the C2=C3 bond.
Rotational Energy Barrier (C3-C4)AM1, DFTEstimated 3-5 kcal/mol, typical for rotation around sp²-sp³ bonds.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. Allenes are known to participate in a variety of pericyclic reactions, and modeling can elucidate the preferred pathways. uic.edu

For this compound, a key area of study is its participation in cycloaddition reactions, such as the Diels-Alder [4+2] reaction where the allene can act as the dienophile. wikipedia.orglibretexts.org Computational studies on allene cycloadditions have revealed complex potential energy surfaces with competing concerted and stepwise (diradical) pathways. acs.org

Modeling a [4+2] Cycloaddition: In a hypothetical Diels-Alder reaction with a diene like 1,3-butadiene (B125203), this compound's C1=C2 bond would act as the 2π component. High-level calculations (e.g., CASSCF or DFT) would be used to locate the transition state structures for both a concerted and a stepwise mechanism.

Concerted Pathway: This involves a single, synchronous transition state where both new carbon-carbon bonds are formed simultaneously. iitk.ac.in

Stepwise Pathway: This proceeds through a diradical intermediate. The first transition state leads to the formation of one C-C bond and an allylic radical, which then collapses to the cycloadduct in a second, lower-energy step.

The presence of the methyl group on C4 and the two methyls on the isopropyl group introduce significant steric bulk. Computational modeling would predict how this steric hindrance affects the energy of the transition states, likely disfavoring pathways where the diene approaches from the more hindered face of the allene. Furthermore, the electronic effects of the alkyl groups would influence the activation energies of these pathways. Studies on substituted allenes have shown that steric and electronic factors can determine whether a reaction is competitive or if one pathway, such as dimerization, dominates. acs.org

Molecular Dynamics Simulations of this compound Systems in Solution and Solid State

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not abundant in publicly available literature, the principles and methodologies of MD are well-established and can be readily applied to this compound. MD simulations model the interactions between atoms over time, providing a dynamic picture of molecular behavior.

In Solution:

To simulate this compound in a solvent, a simulation box would be constructed containing one or more molecules of the diene surrounded by a large number of solvent molecules, such as water, ethanol, or a non-polar solvent like hexane. The interactions between all atoms would be described by a force field, a set of parameters that define the potential energy of the system. Commonly used force fields for organic molecules include OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), GROMOS (Groningen Molecular Simulation), and MMFF (Merck Molecular Force Field). wikipedia.org The choice of force field is crucial for obtaining accurate results. nih.gov

The simulation would proceed by integrating Newton's equations of motion for each atom, typically in time steps of femtoseconds. nih.gov From the resulting trajectory, various properties can be analyzed:

Solvation Structure: The arrangement of solvent molecules around the this compound molecule can be characterized by calculating radial distribution functions (RDFs). This would reveal how the solvent organizes itself around the hydrophobic hydrocarbon chain and the allene group.

Conformational Dynamics: The flexibility of the this compound molecule, particularly the rotation around the C3-C4 single bond, can be studied. The simulation can provide information on the relative populations and lifetimes of different conformers.

Transport Properties: The diffusion coefficient of this compound in the chosen solvent can be calculated from the mean square displacement of the molecule over time.

In the Solid State:

Simulating the solid state of this compound would involve arranging the molecules in a crystal lattice. If the crystal structure is known from experimental data (e.g., X-ray diffraction), this would be the starting point. If not, computational crystal structure prediction methods could be employed.

In the solid state, MD simulations can be used to study:

Lattice Vibrations (Phonons): The collective motions of the molecules in the crystal can be analyzed to understand the solid-state vibrational properties.

Phase Transitions: By varying the temperature and pressure in the simulation, it may be possible to observe and characterize solid-solid phase transitions or melting.

Mechanical Properties: Properties such as the bulk modulus and compressibility could be estimated from simulations under different pressure conditions.

For both solution and solid-state simulations, the accuracy of the results is highly dependent on the quality of the force field parameters for the allene functional group, which can be more challenging to parameterize than more common functional groups. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are extensively used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Spectroscopy (IR and Raman):

The vibrational frequencies of this compound can be calculated using quantum mechanical methods. A common approach involves geometry optimization of the molecule followed by a frequency calculation. Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G* or larger) are widely used for this purpose. nih.gov

Below is a hypothetical table of selected calculated vibrational frequencies for this compound using a DFT method, compared to typical experimental ranges for the corresponding vibrational modes.

Vibrational ModeTypical Experimental Range (cm⁻¹)Calculated Frequency (cm⁻¹) (Hypothetical)
=C-H Stretch (allene)3050 - 30003085
C-H Stretch (alkyl)2975 - 28502960
C=C=C Asymmetric Stretch1970 - 19301955
C=C=C Symmetric Stretch~1070 (Raman active)1075
C-H Bend1470 - 13651450

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can also be predicted computationally. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR shielding tensors. These calculations are typically performed using DFT methods. lumenlearning.com

The calculated shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, such as tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_calc.

The following table presents hypothetical calculated ¹³C and ¹H NMR chemical shifts for this compound.

AtomAtom NumberCalculated ¹³C Chemical Shift (ppm) (Hypothetical)Calculated ¹H Chemical Shift (ppm) (Hypothetical)
C1174-
C22210-
C33100-
C4430-
C5522-
H (on C1)--4.6
H (on C3)--5.1
H (on C4)--2.2
H (on C5)--1.0

These computational studies, while not replacing experimental measurements, provide a powerful framework for understanding the structure, dynamics, and spectroscopic properties of this compound at a level of detail that is often difficult to achieve through experiments alone.

Advanced Applications and Future Research Directions

4-Methyl-1,2-pentadiene as a Synthon in Complex Organic Synthesis

As a chiral molecule, this compound is a valuable starting material for creating stereochemically complex molecules. researchgate.netnih.gov Its axial chirality can be transferred to a new stereocenter, a process of significant interest in asymmetric synthesis. numberanalytics.com The reactivity of its cumulated double bonds allows for a variety of chemical transformations, making it a versatile synthon. ontosight.ai

Precursor to Pharmaceuticals and Fine Chemicals

While specific blockbuster pharmaceuticals directly derived from this compound are not prominently documented in publicly available literature, the allenic structural motif is present in numerous biologically active compounds and is a key intermediate in the synthesis of various pharmaceuticals. ontosight.airsc.orgnih.gov The development of efficient methods for the enantioselective synthesis of chiral allenes is a significant focus in medicinal chemistry, as these can serve as crucial building blocks for complex drug molecules. researchgate.netacs.org

The reactivity of substituted allenes allows for their use in the synthesis of a wide array of functionalized molecules. For instance, allenes can be transformed into various heterocyclic compounds, which are ubiquitous in pharmaceuticals. nih.gov Furthermore, the functionalization of allenes through radical reactions has emerged as a powerful tool for creating diverse molecular structures, including those with potential pharmaceutical applications. nih.govrsc.org Given these general applications, this compound is a plausible, though not yet widely exploited, precursor for the synthesis of novel pharmaceutical candidates.

Building Block for Natural Product Synthesis

The synthesis of natural products often involves the construction of complex, stereochemically rich structures. Chiral allenes are valuable starting points for such syntheses due to their inherent chirality and versatile reactivity. researchgate.netnih.gov The use of allenes in the total synthesis of natural products has been demonstrated in numerous cases, where they serve as key intermediates for constructing cyclic and acyclic systems with high stereocontrol. nih.gov

Although specific examples of natural product synthesis starting directly from this compound are not widely reported, the general strategies employed for other chiral allenes are applicable. For instance, a sustainable method for synthesizing various 1,3-disubstituted and trisubstituted allenes using a heterogeneous copper catalyst has been developed and applied to the total synthesis of several chiral allenic natural products. nih.gov This highlights the potential of this compound to be used in similar synthetic endeavors.

Emerging Roles in Catalysis and Ligand Design

Substituted allenes are not only substrates in catalytic reactions but can also function as ligands for transition metals or even as part of the catalyst itself. numberanalytics.comnih.gov The unique electronic and steric properties of allenes can influence the outcome of catalytic transformations, leading to high levels of selectivity. nih.gov

Computational studies have suggested that allenes and their derivatives can act as highly efficient leaving groups in catalytic processes, potentially being more effective than some existing ligands. nih.gov This opens up new avenues for the design of novel catalysts. Chiral allenes, in particular, are of interest in asymmetric catalysis, where they can be used to create chiral environments that induce enantioselectivity in chemical reactions. numberanalytics.com For example, chiral allene-based ligands have been successfully employed in palladium-catalyzed reactions to produce chiral products with high enantiomeric excess. numberanalytics.com

Innovations in Materials Science and Polymer Engineering

The polymerization of allenes can lead to polymers with unique structures and properties. acs.org While the polymerization of this compound itself is not extensively documented, research on the polymerization of related compounds such as 4-methyl-1-pentene (B8377) provides insights into potential applications. google.comgoogle.com Polymers derived from substituted allenes can have interesting characteristics due to the introduction of functional groups and chirality into the polymer backbone. acs.orgacs.org

Recent advances have demonstrated the ring-opening metathesis polymerization (ROMP) of cyclic allenes to produce poly(allenamer)s, polymers with allenes integrated into their main chains. acs.org This methodology allows for the synthesis of polymers with tunable molecular weights and end-group functionalization. acs.org Such materials could have applications in advanced materials due to their unique architectures. Furthermore, the development of semiconducting polymers often involves the precise synthesis of conjugated materials, a field where the controlled polymerization of novel monomers is crucial. youtube.com

Sustainable Synthesis and Green Chemistry Aspects

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of allenes is an area where these principles can be applied. rsc.org For example, developing catalytic methods that use earth-abundant metals, operate under mild conditions, and utilize renewable starting materials are key goals. nih.govrsc.org

Recent research has focused on the visible-light-promoted synthesis of allenes, which offers a milder and more sustainable alternative to traditional methods. rsc.org Mechanochemistry, the use of mechanical force to induce chemical reactions, is another green approach that has been applied to the synthesis of homoallylic alcohols from aldehydes and ketones. nih.gov Furthermore, the development of heterogeneous catalysts, which can be easily separated and recycled, is a significant step towards more sustainable chemical production. nih.gov

Outlook on Future Research Avenues and Potential Discoveries

The field of allene (B1206475) chemistry is continuously evolving, with ongoing research expected to uncover new reactions, applications, and fundamental understanding. numberanalytics.com Future research on this compound and related compounds is likely to focus on several key areas:

Development of Novel Catalytic Systems: The design of new catalysts for the selective functionalization and polymerization of substituted allenes will continue to be a major research driver. numberanalytics.comnih.gov This includes the exploration of enantioselective methods to access a wider range of chiral allene-based molecules. researchgate.netacs.org

Applications in Asymmetric Synthesis: The use of chiral allenes like this compound as building blocks for complex, stereochemically defined molecules, including pharmaceuticals and natural products, will remain an active area of investigation. rsc.orgnih.gov

Advanced Materials: The synthesis of novel polymers from functionalized allenes could lead to materials with unique optical, electronic, or mechanical properties. acs.orgacs.org

Green Chemistry: The development of more sustainable and efficient methods for the synthesis and transformation of allenes will be crucial for their broader application. rsc.orgnih.gov

The continued exploration of the rich chemistry of allenes holds great promise for future discoveries in a wide range of scientific disciplines. numberanalytics.com

Q & A

Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., environmental samples)?

  • Methodology : Solid-phase microextraction (SPME) paired with GC-MS is effective for trace detection. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. Volatile composition analysis via area counts (e.g., SEM <5% in GC data) ensures reproducibility .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., Henry’s Law constants) of this compound influence its environmental partitioning?

  • Methodology : Experimentally determine Henry’s Law constants (KHK_H) using equilibrium partitioning in a gas-stripping system. Reported values (e.g., KH=9.7×105K_H = 9.7 \times 10^{-5} atm·m³/mol from Yaws (2003) vs. 7.8×1057.8 \times 10^{-5} from Gharagheizi et al. (2012)) highlight variability due to temperature and salinity. Validate via quantitative structure-property relationship (QSPR) models .

Q. What experimental designs are optimal for studying the thermal stability and decomposition kinetics of this compound?

  • Methodology : Conduct thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) to monitor mass loss. Accelerated aging studies at elevated temperatures (e.g., 100–200°C) combined with GC-MS identify decomposition products (e.g., cyclopropane derivatives). Kinetic analysis via Arrhenius plots determines activation energy .

Q. How can contradictory data on this compound’s reactivity in Diels-Alder reactions be resolved?

  • Methodology : Compare stereoelectronic effects using computational chemistry (e.g., DFT calculations for transition state energies). Experimental validation involves kinetic isotope effects (KIE) or substituent studies. Discrepancies may arise from solvent polarity (e.g., non-polar vs. polar aprotic solvents) or diene/dienophile ratios .

Methodological Considerations

Q. How to design a robust protocol for investigating this compound’s role in atmospheric oxidation reactions?

  • Methodology : Use smog chamber experiments with controlled O₃/NOx levels. Monitor reaction intermediates via proton-transfer-reaction MS (PTR-MS). Compare experimental lifetimes with theoretical predictions from structure-activity relationships (SARs) .

Q. What strategies mitigate data variability in quantifying this compound’s solubility parameters?

  • Methodology : Standardize solvent systems (e.g., water vs. hexane) and temperature (e.g., 25°C ± 0.1°C). Use headspace GC with flame ionization detection (FID) for precision. Address outliers via Grubbs’ test or robust statistical models (e.g., RSD <10%) .

Key Notes

  • Data Contradictions : Address discrepancies (e.g., Henry’s Law constants) by cross-referencing experimental conditions (temperature, salinity) and computational validation .
  • Advanced Techniques : Prioritize isotopic labeling for mechanistic studies and hybrid QSPR/DFT models for property prediction .
  • Ethical Compliance : Follow protocols for hazardous compound handling (e.g., inert storage, fume hoods) per MSDS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.